molecular formula C28H31N3O6 B11029395 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B11029395
M. Wt: 505.6 g/mol
InChI Key: DKNUHRJQLWSHBX-UHFFFAOYSA-N
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Description

The compound 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone is a complex organic molecule featuring multiple functional groups, including a piperazine ring, a benzodioxin moiety, and a dioxoloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Benzodioxin Moiety: Starting from catechol, the benzodioxin ring can be formed through a reaction with ethylene glycol under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the benzodioxin derivative with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Quinoline Derivative Formation: The quinoline moiety can be synthesized through a Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.

    Final Coupling: The final step involves coupling the piperazine-benzodioxin intermediate with the quinoline derivative using a suitable linker, often under basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and quinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinoline N-oxides or benzodioxin carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of alkyl or acyl groups at the piperazine nitrogen.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Receptor Binding: May interact with various biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, if the compound inhibits a key enzyme in a metabolic pathway, it can disrupt the pathway’s function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethylquinolin-5(6H)-yl)ethanone
  • 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)propanone

Uniqueness

The unique combination of the benzodioxin, piperazine, and dioxoloquinoline moieties in the compound provides distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C28H31N3O6/c1-18-14-28(2,3)31(20-13-24-23(12-19(18)20)35-17-36-24)26(32)15-29-8-10-30(11-9-29)27(33)25-16-34-21-6-4-5-7-22(21)37-25/h4-7,12-14,25H,8-11,15-17H2,1-3H3

InChI Key

DKNUHRJQLWSHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5)(C)C

Origin of Product

United States

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